![molecular formula C25H25N5O3 B2942410 3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921783-61-1](/img/structure/B2942410.png)

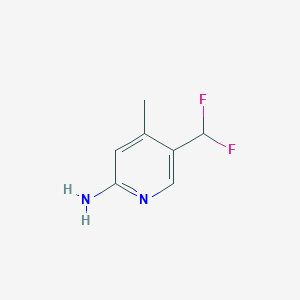

3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring . The suffix ‘-piprazole’ is sometimes used in the names of drugs to indicate they belong to this class .

Synthesis Analysis

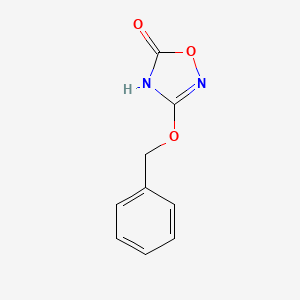

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the synthesis of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds, has been described in various studies .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely. For instance, phenylpiperazine is a clear colourless to yellow liquid with a density of 1.028g/cm^3 .科学的研究の応用

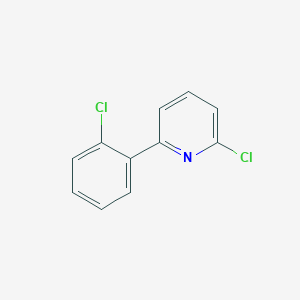

Synthesis and Structural Analogues

Pyrrolo[3,2-d]pyrimidine derivatives are known for their versatile synthetic pathways and structural diversity. A notable method involves reactions of cyclic oxalyl compounds, yielding functionalized 1H-pyrimidines. This synthetic approach can be adapted to produce a wide range of pyrimidine derivatives with potential bioactive properties (B. Altural et al., 1989). Additionally, synthesis strategies that incorporate arylpiperazine moieties into pyrrolopyrimidine frameworks have been explored for their affinity towards various biological targets, suggesting the potential for designing selective ligands (E. Patanè et al., 2005).

Potential Biological Applications

Pyrrolo[3,2-d]pyrimidine compounds have been studied for their biological activities, particularly as ligands for adrenoceptors and serotonin receptors. For instance, derivatives synthesized as structural analogues to known adrenoceptor ligands have shown significant binding profiles, indicating their potential as therapeutic agents (E. Patanè et al., 2005). Moreover, certain pyrimido benzofuran and benzothiophene derivatives have demonstrated good to excellent affinities for α1-adrenoceptors, suggesting their utility in designing receptor-specific drugs (G. Romeo et al., 1993).

Chemical and Physical Properties

The study of 1-hydroxypiperazine-2,5-diones has provided insights into the spectroscopic properties of related cyclic diones, which could be relevant for understanding the physicochemical characteristics of pyrrolo[3,2-d]pyrimidine derivatives (M. Akiyama et al., 1989).

作用機序

Target of Action

The primary targets of F2204-0565 are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their inhibition can lead to cell cycle arrest, making them an appealing target for cancer treatment .

Mode of Action

F2204-0565 interacts with its targets (CDKs) by inhibiting their activity . This inhibition is achieved by preventing the binding of ATP to the kinase, thereby blocking the phosphorylation process essential for the kinase’s activity . As a result, the cell cycle is arrested, leading to the inhibition of cell proliferation .

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By inhibiting CDKs, F2204-0565 prevents the progression of the cell cycle from the G1 phase to the S phase, and from the G2 phase to the M phase . This leads to cell cycle arrest and ultimately, the inhibition of cell proliferation .

Pharmacokinetics

These properties are crucial for understanding the drug’s bioavailability and overall therapeutic potential .

Result of Action

The primary result of F2204-0565’s action is the inhibition of cell proliferation . By arresting the cell cycle, the compound prevents the cells from dividing and proliferating . This effect is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .

Action Environment

The action, efficacy, and stability of F2204-0565 can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other drugs or substances, and the specific characteristics of the target cells . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c1-27-17-20(23(31)29-14-12-28(13-15-29)19-10-6-3-7-11-19)21-22(27)24(32)30(25(33)26-21)16-18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3,(H,26,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARDNCMKXNDLAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2942329.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2942334.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2942335.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2942341.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2942343.png)

![2-Chloro-4-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2942347.png)